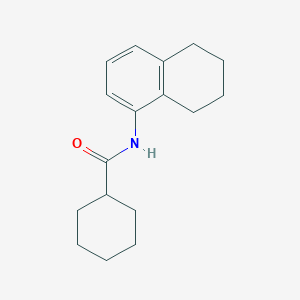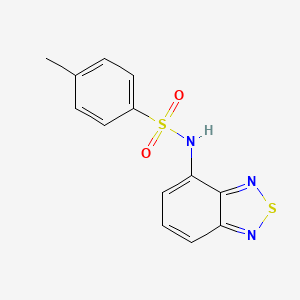![molecular formula C18H18N2O2 B5656624 1-[6-(8-methoxy-2-methylquinolin-5-yl)pyridin-2-yl]ethanol](/img/structure/B5656624.png)
1-[6-(8-methoxy-2-methylquinolin-5-yl)pyridin-2-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves protecting groups, such as 2-(pyridin-2-yl)ethanol, which can be used for methacrylic acid (MAA) and is selectively removable under certain conditions (Elladiou & Patrickios, 2012). Additionally, one-pot, three-component reactions have been utilized for synthesizing complex structures, indicating the potential for efficient synthesis methods for compounds with similar complexity (Maleki, 2014).
Molecular Structure Analysis
The molecular structure of closely related compounds has been extensively studied, revealing the importance of stereochemistry and chelating properties in ligands for transition metals. For example, the synthesis and resolution of enantiomers of 1-(1-isoquinolinyl)-1-(2-pyridyl)ethanol indicate the significance of molecular structure in chemical functionality (Elman & Moberg, 1986).
Chemical Reactions and Properties
Chemical reactions involving related compounds often explore the reactivity of functional groups. For instance, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride demonstrates sensitivity as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, hinting at the reactive nature of similar compounds under specific conditions (Yoshida, Moriyama, & Taniguchi, 1992).
Physical Properties Analysis
The physical properties of related compounds, such as solvability and thermal stability, are crucial for their application in various fields. The protecting group 2-(pyridin-2-yl)ethanol, for example, showcases stability under acidic conditions and resistance to catalytic hydrogenolysis, indicating the influence of molecular structure on physical properties (Elladiou & Patrickios, 2012).
Chemical Properties Analysis
The chemical properties of such compounds are often characterized by their reactivity and the possibility of undergoing various chemical transformations. The synthesis and properties of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, for example, demonstrate the potential for oxidative and reductive processes, highlighting the dynamic chemical nature of these compounds (Mitsumoto & Nitta, 2004).
特性
IUPAC Name |
1-[6-(8-methoxy-2-methylquinolin-5-yl)pyridin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-7-8-14-13(9-10-17(22-3)18(14)19-11)16-6-4-5-15(20-16)12(2)21/h4-10,12,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIVCDCTNVTJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C3=NC(=CC=C3)C(C)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(8-Methoxy-2-methylquinolin-5-YL)pyridin-2-YL]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-[3-fluoro-2-(trifluoromethyl)benzyl]piperazine-2,3-dione](/img/structure/B5656543.png)
![[1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5656555.png)
![N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5656562.png)
![2-(4-fluorophenyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5656571.png)


![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-7-oxo-N-(2-thienylmethyl)-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5656595.png)
![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]azepane](/img/structure/B5656603.png)
![1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5656606.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide](/img/structure/B5656619.png)
![6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5656632.png)
![1-methyl-4-[4-(2-thienyl)butanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656649.png)

![1-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5656655.png)